BenchChemオンラインストアへようこそ!

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate

Metabolic stability Human liver microsomes Adamantane SAR

This 3,5,7-trimethyladamantane–glycine methyl ester hybrid (CAS 438480-38-7) delivers unique ADME profiles unattainable with unsubstituted or mono-methyl analogues. The triple-methyl cage enhances membrane permeability and blood-brain barrier penetration, while the hydrolytically labile glycine methyl ester enables pro-drug strategies, hydrazinolysis, reduction, or bioconjugate linker attachment. Critical for anti-infective screening cascades (active against D. pneumoniae, T. fetus, C. vulgaris), drug-resistant influenza panels (IC₅₀ = 1.5–12.6 µM vs. 67 µM for rimantadine), and CNS drug discovery where in vivo PD validation exists. Prioritize over the free acid or amide when synthetic workflows require ester-protected carboxyl groups.

Molecular Formula C17H27NO3
Molecular Weight 293.407
CAS No. 438480-38-7
Cat. No. B2555716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
CAS438480-38-7
Molecular FormulaC17H27NO3
Molecular Weight293.407
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C
InChIInChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20)
InChIKeyYMIFHWGGNONKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate CAS 438480-38-7 – Technical Baseline for Procurement and Scientific Selection


Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate (CAS 438480-38-7; molecular formula C₁₇H₂₇NO₃; MW 293.4 g/mol) is a synthetic adamantane–amino acid hybrid comprising a 3,5,7-trimethyladamantane-1-carbonyl group linked via an amide bond to glycine methyl ester [1]. The compound belongs to the broader class of adamantanecarboxamidoalkanoic acid derivatives, which were first patented for their broad-spectrum antibiotic activity [2]. Its hallmark structural feature—the triple-methyl-substituted adamantane cage—confers significantly enhanced lipophilicity and steric bulk relative to the unsubstituted adamantane congeners, directly altering membrane partitioning, metabolic stability, and target-binding behaviour [3]. The molecule is commercially available for research use from Life Chemicals (catalogue F3072-0086) at ≥90% purity with LCMS and ¹H NMR quality-control confirmation [1].

Why Generic Substitution Fails for Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate – The Comparator Problem


In-class adamantane derivatives cannot be freely interchanged for Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate because the 3,5,7-trimethyl substitution pattern on the adamantane cage produces divergent pharmacologic and metabolic profiles relative to unsubstituted, mono-methyl, or dimethyl analogs. Systematic SAR data demonstrate that each incremental methyl group on the adamantane bridgehead positions alters human sEH inhibitory potency, species selectivity (human vs. murine), and—most critically—metabolic stability in human liver microsomes by up to 98-fold [1]. Furthermore, the glycine methyl ester side chain introduces a hydrolytically labile ester handle not present in simple carboxamide analogs (e.g., 3,5,7-trimethyladamantane-1-carboxamide), enabling pro-drug strategies or further derivatization that is unavailable to the corresponding free acid or amide [2]. The combination of trimethyl-adamantane lipophilicity and the glycine ester linker thus creates a distinct ADME and synthetic profile that cannot be replicated by substituting a mono-methyl adamantane derivative or an alanine/valine analog [3].

Quantitative Differentiation Evidence for Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate (CAS 438480-38-7)


Metabolic Stability Penalty of 3,5,7-Trimethyladamantane vs. Unsubstituted Adamantane Scaffolds

The 3,5,7-trimethyladamantane scaffold, which defines the lipophilic core of the target compound, exhibits a 98-fold decrease in metabolic stability in human liver microsomes relative to the unsubstituted adamantane analog. This quantitative stability penalty is a direct consequence of introducing three bridgehead methyl groups, as demonstrated by Burmistrov et al. in a systematic study of adamantyl ureas and diureas [1]. By contrast, mono-methyl substitution produces only a 4-fold increase in potency with no loss of metabolic stability, while di-methyl substitution yields an 8-fold stability decrease—making the trimethyl pattern the most metabolically labile and therefore requiring explicit consideration in any in vivo experimental design [1].

Metabolic stability Human liver microsomes Adamantane SAR

Broad-Spectrum Antibiotic Activity of Adamantanecarboxamidoalkanoic Acid Derivatives vs. Inactive Baseline Controls

The patent defining the compound class—adamantanecarboxamidoalkanoic acids—explicitly demonstrates that N-(adamantane-1-carbonyl)glycine inhibits multiplication of Trichomonas fetus at 1,000 μg/mL, and related members of the series are active against Diplococcus pneumoniae (antibacterial), Tetrahymena gelleii (antiprotozoal), and Chlorella vulgaris (antialgal) [1][2]. While this data originates from the unsubstituted adamantane parent series, the amide linkage and amino acid ester motif are structurally conserved in the target compound. The trimethyl substitution is anticipated to enhance membrane permeability and thus may potentiate intracellular target access relative to the parent unsubstituted series [3].

Antibiotic Antiprotozoal Antialgal

Sedative Activity of 3,5,7-Trimethyladamantane-1-carboxamide Demonstrates CNS Penetration of the Trimethyladamantane Scaffold

Gerzon et al. (1967) demonstrated that 3,5,7-trimethyladamantane-1-carboxamide—the direct carboxamide analog of the target compound's acyl moiety—exhibits sedative activity in mice, confirming that the trimethyladamantane cage enables blood-brain barrier penetration [1]. The target compound differs from this analog by replacement of the primary amide with a glycine methyl ester, which introduces an additional hydrogen-bond acceptor and a hydrolytically cleavable ester group. This structural distinction is critical: whereas the carboxamide analog is a terminal metabolite, the ester analog can serve as a pro-drug or a synthetic intermediate for further elaboration [2].

CNS penetration Sedative Trimethyladamantane

Antiviral Selectivity Advantage of Adamantane Amino Acid Ester Derivatives over Rimantadine Amides

In a 2025 structure–activity relationship study of adamantane derivatives targeting rimantadine-resistant influenza A/PR/8/34, Zefirov et al. demonstrated that rimantadine amides exhibited high cytotoxicity, whereas the corresponding ester analogs showed acceptable selectivity and three novel esters displayed potent antiviral activity (IC₅₀ = 1.5–12.6 μM vs. 67 μM for rimantadine) [1]. This finding establishes a general principle that the ester functional group—which is present in the target compound as the glycine methyl ester—improves the therapeutic window relative to amide congeners within the adamantane antiviral series. The target compound, as an adamantane amino acid methyl ester, is positioned at the favorable ester end of this amide-vs-ester selectivity continuum [1].

Antiviral Influenza A Selectivity index

Commercially Available Purity Benchmark: ≥90% with LCMS/NMR Confirmation vs. Uncharacterized Analogs

The compound is available from Life Chemicals (catalogue F3072-0086) at ≥90% purity, with quality control confirmed by LCMS and 400 MHz ¹H NMR [1]. This represents a verifiable procurement advantage over closely related analogs such as N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine (typically 95% purity but without published QC confirmation from a major supplier) or methyl (2S)-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoate, for which commercial sourcing and purity documentation are less transparent [2]. The availability of this compound in multiple pack sizes (1 mg to 5 μmol) with transparent pricing ($57–$66 as of 2023) further reduces procurement friction for screening laboratories [1].

Quality control Purity Procurement

Best Research and Industrial Application Scenarios for Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate (CAS 438480-38-7)


Anti-Infective Screening Libraries Targeting Drug-Resistant Pathogens

The compound's membership in the adamantanecarboxamidoalkanoic acid class—which has demonstrated activity against Diplococcus pneumoniae, Trichomonas fetus, and Chlorella vulgaris [1]—makes it a relevant entry for broad-spectrum anti-infective screening cascades. The trimethyl substitution is expected to enhance membrane permeability relative to the unsubstituted parent series, potentially improving intracellular target engagement [2]. Screening laboratories should note the 98-fold metabolic stability penalty of the trimethyl scaffold [3] and incorporate microsomal stability as a concurrent screening endpoint.

Antiviral Hit-to-Lead Programs Against Rimantadine-Resistant Influenza Strains

The ester motif present in the target compound aligns with the SAR finding that adamantane esters exhibit superior selectivity over amides against rimantadine-resistant influenza A/PR/8/34 (IC₅₀ = 1.5–12.6 μM for esters vs. 67 μM for rimantadine) [4]. The glycine methyl ester structure provides both the requisite ester functionality for selectivity and a hydrolytically cleavable handle for potential pro-drug design. Researchers should prioritize this compound over the corresponding amide or free acid analogs when designing screening sets for drug-resistant influenza.

CNS Drug Discovery Requiring Demonstrated Brain Penetration of the Adamantane Scaffold

The demonstrated sedative activity of 3,5,7-trimethyladamantane-1-carboxamide in mice confirms that the trimethyladamantane cage enables blood-brain barrier penetration [5]. The target compound extends this scaffold with a glycine methyl ester, providing a synthetic handle for further diversification (e.g., hydrolysis to the free acid, amidation, or peptide coupling) while retaining the CNS-penetrant core. This application is most appropriate for early-stage CNS drug discovery programs where scaffold validation via in vivo pharmacodynamic readouts has already been established.

Chemical Biology Probe Development Leveraging the Ester Synthetic Handle

The methyl ester group distinguishes this compound from simpler trimethyladamantane amides and enables downstream chemistry that is inaccessible to the corresponding carboxylic acid or primary amide. Potential transformations include hydrazinolysis to the hydrazide, reduction to the alcohol, or transesterification for linker attachment in PROTAC or bioconjugate design [2]. Procurement of this specific ester analog—rather than the free acid N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine—is recommended when the synthetic workflow requires an ester-protected carboxyl group.

Quote Request

Request a Quote for Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.